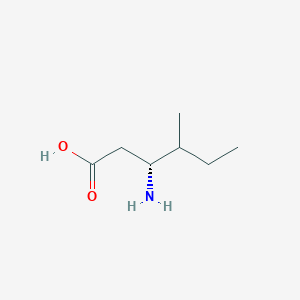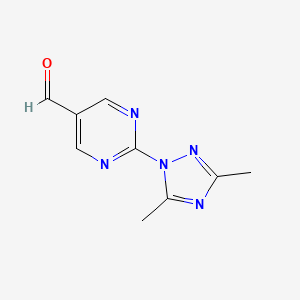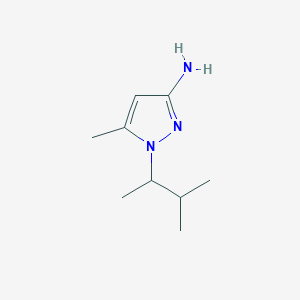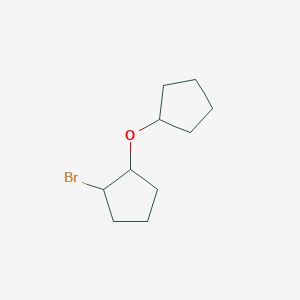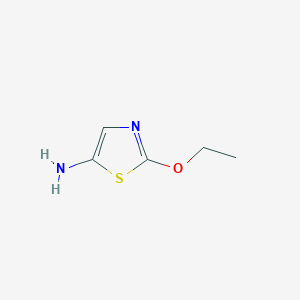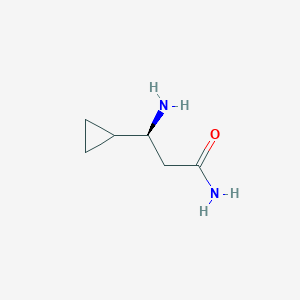
(3S)-3-Amino-3-cyclopropylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Amino-3-cyclopropylpropanamide: is an organic compound with the molecular formula C6H11NO It features a cyclopropyl group attached to the third carbon of a propanamide backbone, with an amino group also attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chiral Synthesis: One common method involves the use of chiral catalysts to achieve the desired stereochemistry. For example, starting from a cyclopropylcarboxylic acid derivative, the compound can be synthesized through a series of steps including amide formation, reduction, and chiral resolution.
Amidation Reaction: Another method involves the direct amidation of cyclopropylacetic acid with an appropriate amine under dehydrating conditions to form the desired amide.
Industrial Production Methods: Industrial production of (3S)-3-Amino-3-cyclopropylpropanamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3S)-3-Amino-3-cyclopropylpropanamide can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form cyclopropylpropanamine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of cyclopropylpropanone derivatives.
Reduction: Formation of cyclopropylpropanamine.
Substitution: Formation of various substituted cyclopropylpropanamide derivatives.
Scientific Research Applications
Chemistry:
Building Block: (3S)-3-Amino-3-cyclopropylpropanamide is used as a building block in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: The compound is investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry:
Material Science: It is used in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism by which (3S)-3-Amino-3-cyclopropylpropanamide exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The cyclopropyl group provides steric hindrance, which can affect the binding affinity and specificity of the compound.
Comparison with Similar Compounds
(3S)-3-Amino-3-cyclopropylpropanol: Similar structure but with a hydroxyl group instead of an amide.
(3S)-3-Amino-3-cyclopropylpropanoic acid: Similar structure but with a carboxylic acid group instead of an amide.
(3S)-3-Amino-3-cyclopropylpropylamine: Similar structure but with an amine group instead of an amide.
Uniqueness:
Structural Features: The presence of both an amino group and a cyclopropyl group in the same molecule provides unique reactivity and binding properties.
Stereochemistry: The specific (3S) configuration is crucial for its biological activity and interaction with molecular targets.
Properties
Molecular Formula |
C6H12N2O |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(3S)-3-amino-3-cyclopropylpropanamide |
InChI |
InChI=1S/C6H12N2O/c7-5(3-6(8)9)4-1-2-4/h4-5H,1-3,7H2,(H2,8,9)/t5-/m0/s1 |
InChI Key |
IICYYEZVHXZOGL-YFKPBYRVSA-N |
Isomeric SMILES |
C1CC1[C@H](CC(=O)N)N |
Canonical SMILES |
C1CC1C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Azetidin-3-yloxy)methyl]-4-methyl-1,3-thiazole](/img/structure/B13303760.png)
![2-{2-Aminobicyclo[3.1.0]hexan-2-yl}acetic acid](/img/structure/B13303766.png)
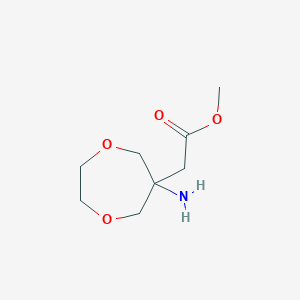

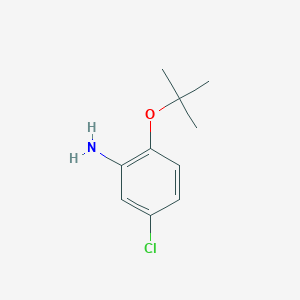
![(Cyclopropylmethyl)[(2,5-dimethylphenyl)methyl]amine](/img/structure/B13303795.png)
![2-{[(5-Bromo-2-fluorophenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13303799.png)
![2-(Butan-2-yl)-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B13303807.png)
![4-{[(3-Fluorophenyl)methyl]amino}pentan-1-ol](/img/structure/B13303815.png)
